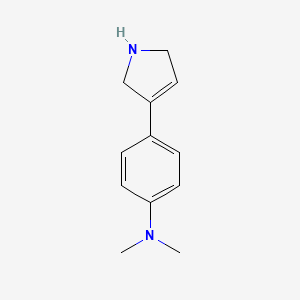

4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline

Description

Properties

IUPAC Name |

4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-14(2)12-5-3-10(4-6-12)11-7-8-13-9-11/h3-7,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFAQAMERJAIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580992 | |

| Record name | 4-(2,5-Dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791581-28-7 | |

| Record name | 4-(2,5-Dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution with Dimethylaniline: The pyrrole ring is then functionalized with a dimethylaniline group through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrole with N,N-dimethylaniline in the presence of a suitable catalyst, such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Catalysts like palladium on carbon or copper(I) iodide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline can be contextualized by comparing it to related aromatic amines, particularly those with substituents on the benzene ring or heterocyclic appendages. Below is a detailed comparison:

Substituent Electronic Effects

- 4-(Aminomethyl)-N,N-dimethylaniline Hydrochloride (): This compound features an aminomethyl (-CH₂NH₂) group at the para position of the dimethylaniline core. The primary amine (as a hydrochloride salt) introduces strong electron-donating effects via resonance and inductive effects, increasing the basicity of the aromatic system.

- 4-Dimethylaminobenzaldehyde: Replacing the dihydropyrrole group with a carbonyl (-CHO) group creates a stronger electron-withdrawing effect, reducing the electron density on the benzene ring. This starkly contrasts with the electron-rich environment expected in this compound due to the pyrrole’s lone-pair donation.

Solubility and Physicochemical Properties

- The hydrochloride salt of 4-(aminomethyl)-N,N-dimethylaniline () exhibits high water solubility due to ionic interactions, whereas the free base of this compound is likely less polar and more soluble in organic solvents. The dihydropyrrole ring’s partial unsaturation may also influence melting points and thermal stability compared to fully saturated analogs.

Data Table: Structural and Hypothetical Properties of Selected Compounds

Research Findings and Limitations

- Gaps in Evidence: No direct studies on this compound are cited in the provided materials. Structural comparisons rely on extrapolation from analogs like 4-(aminomethyl)-N,N-dimethylaniline hydrochloride .

- Theoretical Predictions : Computational chemistry (e.g., DFT calculations) could further elucidate electronic properties, but such data are absent here.

Biological Activity

4-(2,5-Dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole structure, which contributes to its reactivity and interaction with biological targets. The compound's molecular formula is C12H16N2, and it can be represented as follows:

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting the growth of certain cancer cell lines. For instance, it has been evaluated against renal and breast cancer cell lines with promising results in vitro .

- Antimicrobial Properties : The compound has shown activity against a range of bacterial strains, indicating potential as an antimicrobial agent. Its efficacy against resistant strains is particularly noteworthy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis.

- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Apoptosis Induction : Evidence indicates that it may trigger apoptotic pathways, promoting programmed cell death in malignant cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antitumor Activity :

- Objective : To assess the cytotoxic effects on human renal cancer cells.

- Methodology : The compound was tested at various concentrations using MTT assays.

- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, suggesting strong antitumor potential.

-

Antimicrobial Evaluation :

- Objective : To determine the efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to evaluate antimicrobial activity.

- Results : The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli.

Data Summary

| Biological Activity | Methodology | Results |

|---|---|---|

| Antitumor | MTT Assay | Significant reduction in renal cancer cell viability at >10 µM |

| Antimicrobial | Disc Diffusion | Notable inhibition against S. aureus and E. coli |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline, and how are intermediates purified?

- Methodological Answer : A common approach involves cyclization reactions using aromatic amines and dihydro-pyrrole precursors. For example, refluxing precursors like chloranil in xylene under nitrogen, followed by alkaline workup (5% NaOH), organic layer separation, and recrystallization (e.g., methanol) yields purified products. Monitoring reaction progress via TLC and optimizing reflux time (25–30 hours) are critical . Intermediate purification often employs column chromatography or recrystallization, with structural confirmation via -NMR and HRMS .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Multimodal characterization is essential. - and -NMR confirm proton and carbon environments, while FTIR identifies functional groups (e.g., N-H stretches in pyrrole rings). HRMS provides exact mass verification. For crystalline derivatives, X-ray diffraction resolves stereochemistry. Thermal stability is assessed via differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What factors influence the compound’s stability under storage or reaction conditions?

- Methodological Answer : Stability is pH- and solvent-dependent. The dimethylaniline moiety is sensitive to oxidation; thus, inert atmospheres (N/Ar) and antioxidants (e.g., BHT) are recommended during synthesis. Long-term storage in amber vials at –20°C minimizes photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps. Reaction path sampling identifies optimal solvents and catalysts. For instance, ICReDD’s workflow integrates computed activation barriers with machine learning to prioritize experimental conditions, reducing trial-and-error approaches by >50% . Post-simulation, microfluidic reactors enable rapid screening of predicted conditions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer : Contradictions often arise from tautomerism or dynamic stereochemistry. Variable-temperature NMR (VT-NMR) and 2D techniques (e.g., NOESY) distinguish between conformers. For ambiguous HRMS peaks, isotopic labeling or tandem MS/MS fragmentation clarifies molecular connectivity. Collaborative data-sharing platforms (e.g., PubChem) cross-validate findings .

Q. How do substituents on the pyrrole ring modulate biological activity, and what assays validate these effects?

- Methodological Answer : Substituent effects are probed via SAR studies. For example, electron-withdrawing groups (e.g., –Cl) enhance antimicrobial activity by increasing membrane permeability. Assays include:

- Microbroth dilution (MIC/MBC against E. coli and S. aureus).

- MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa).

Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like DNA gyrase .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer : Factorial design (e.g., 2 factorial) isolates critical variables (e.g., catalyst loading, temperature). For example, a 3-factor design (temperature, solvent polarity, stirring rate) identifies interactions affecting yield. Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor real-time reaction progress. Statistical control charts (Six Sigma) maintain quality during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.